Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N'-hexyl-
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Overview
Description
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is a complex organic compound that belongs to the class of ureas This compound is characterized by the presence of a piperazine ring substituted with phenylmethyl groups and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- typically involves multiple steps. One common method starts with the preparation of 1,4-bis(phenylmethyl)piperazine, which is then reacted with hexyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and at a temperature that ensures optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or other reduced forms of the compound.
Scientific Research Applications
Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-butyl-
- Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-octyl-
Uniqueness
Compared to similar compounds, Urea, N-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N’-hexyl- is unique due to its specific hexyl chain, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
819075-26-8 |
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Molecular Formula |
C26H38N4O |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
1-[(1,4-dibenzylpiperazin-2-yl)methyl]-3-hexylurea |
InChI |
InChI=1S/C26H38N4O/c1-2-3-4-11-16-27-26(31)28-19-25-22-29(20-23-12-7-5-8-13-23)17-18-30(25)21-24-14-9-6-10-15-24/h5-10,12-15,25H,2-4,11,16-22H2,1H3,(H2,27,28,31) |
InChI Key |
WMTPHJLUYCKCAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)NCC1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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